molecular formula C16H18FN3O3 B2740916 Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate CAS No. 1252323-39-9

Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate

Cat. No. B2740916
CAS RN: 1252323-39-9
M. Wt: 319.336
InChI Key: XMIOIYBWQVEKTK-UHFFFAOYSA-N
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Description

Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate, also known as MCFB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoate family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. Additionally, Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to reduce inflammation by inhibiting the activity of various inflammatory mediators, such as TNF-α and IL-6. Finally, Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to modulate the immune system by regulating the activity of various immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate in lab experiments is its ability to modulate a variety of biological processes. Additionally, Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate. One area of interest is the development of new analogs of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate and its potential use in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, studies are needed to determine the long-term safety and efficacy of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate in humans.

Synthesis Methods

Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate can be synthesized using a variety of methods, including the reaction of 3-amino-4-fluorobenzoic acid with cyanocyclopentyl carbamate, followed by the addition of methyl iodide. Alternatively, Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate can be synthesized using a one-pot reaction of 3-amino-4-fluorobenzoic acid with cyanocyclopentyl carbamate and methyl iodide.

Scientific Research Applications

Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

properties

IUPAC Name

methyl 3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-23-15(22)11-4-5-12(17)13(8-11)19-9-14(21)20-16(10-18)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOIYBWQVEKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate

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